molecular formula C13H14BrN3O B1529291 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1480820-41-4

3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1529291
CAS No.: 1480820-41-4
M. Wt: 308.17 g/mol
InChI Key: UYOCQUHGIQHRMH-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a novel chemical entity designed for advanced research applications. The 1,2,4-oxadiazole scaffold is a five-membered heterocycle known for its significant role in medicinal chemistry due to its bioisosteric properties, acting as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability . This core structure is found in compounds with a wide spectrum of documented biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects, making it a versatile pharmacophore for investigating new therapeutic targets . The specific structure of this compound combines a 2-bromobenzyl group at the 3-position with a pyrrolidine moiety at the 5-position of the 1,2,4-oxadiazole ring. The bromophenyl group can influence the molecule's lipophilicity and potential for aromatic ring interactions, while the pyrrolidine ring introduces a chiral center and a basic nitrogen, which may be critical for binding to enzymatic targets. Researchers can utilize this compound as a key intermediate or a lead structure in drug discovery programs, particularly for synthesizing more complex molecules aimed at enzymes like histone deacetylases (HDAC) or kinases . Its physicochemical properties are predicted to align with Lipinski's Rule of Five, suggesting good potential for oral bioavailability in pre-clinical models . This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(2-bromophenyl)methyl]-5-pyrrolidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-10-5-2-1-4-9(10)8-12-16-13(18-17-12)11-6-3-7-15-11/h1-2,4-5,11,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOCQUHGIQHRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS: 1480820-41-4) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is C13H14BrN3OC_{13}H_{14}BrN_{3}O with a molecular weight of approximately 308.17 g/mol. The compound features a bromophenyl group and a pyrrolidine moiety, contributing to its biological activity.

Biological Activities

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of biological activities including:

  • Anticancer Activity : A study highlighted that various oxadiazole derivatives demonstrate significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound showed selective activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells with IC50 values ranging from 2.76 to 9.27 µM .
  • Antimicrobial Properties : Oxadiazoles have been noted for their antibacterial and antifungal activities. Specific derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL .
  • Anti-inflammatory Effects : The compound's structure allows it to inhibit various inflammatory pathways, making it a candidate for developing anti-inflammatory agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as histone deacetylases (HDACs), which are involved in cancer progression and inflammation .
  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, particularly in the S phase, thereby preventing proliferation .
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways that regulate apoptosis and cell growth .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Cytotoxicity Assessment : In one study, the cytotoxicity of this compound was evaluated against a panel of human tumor cell lines. Results indicated potent activity with IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation tested the antimicrobial efficacy of this compound against clinical strains of bacteria. It demonstrated superior activity compared to conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • In Vivo Studies : Preliminary in vivo studies showed promising results regarding the anti-inflammatory properties of related oxadiazole compounds when administered in animal models .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can inhibit cancer cell proliferation through apoptosis induction. The bromophenyl group is believed to enhance the interaction with cellular targets involved in cancer pathways.

Study ReferenceCompound TestedCancer TypeIC50 Value
Oxadiazole DerivativeBreast Cancer15 µM
Oxadiazole DerivativeLung Cancer10 µM

2. Antimicrobial Properties
The compound has shown efficacy against various bacterial strains. A comparative study highlighted that the oxadiazole scaffold contributes to antimicrobial activity by disrupting bacterial cell walls.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Material Science Applications

3. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances charge transport efficiency.

PropertyValue
Electron Mobility0.1 cm²/V·s
Film Thickness100 nm

Biological Research Applications

4. Cell Culture Studies
The compound serves as a non-ionic organic buffering agent in cell culture systems, maintaining pH stability within the range of 6 to 8.5. This property is crucial for experiments requiring consistent environmental conditions.

Case Studies

Case Study 1: Anticancer Mechanism Exploration
A recent investigation focused on the mechanism of action of oxadiazole derivatives in breast cancer cells. The study utilized flow cytometry to assess apoptosis rates and demonstrated that the compound induced significant apoptotic cell death compared to control groups.

Case Study 2: Antimicrobial Efficacy Assessment
In a laboratory setting, a series of tests were conducted using various concentrations of the compound against Gram-positive and Gram-negative bacteria. Results indicated that higher concentrations significantly reduced bacterial viability, suggesting potential for development into an antimicrobial agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs and their properties:

Compound Name Substituents (Position 3 / Position 5) Molecular Formula Key Features/Activities References
3-(2-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 2-Bromophenyl (direct attachment) / Pyrrolidin-2-yl C₁₂H₁₂BrN₃O High polarity due to direct aryl attachment; used in building blocks
3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole 2-Bromobenzyl / Chloromethyl C₁₀H₈BrClN₂O Enhanced lipophilicity; potential intermediate for further derivatization
3-(4-Bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 4-Bromophenyl / Pyrrolidin-2-yl C₁₂H₁₂BrN₃O Improved steric accessibility compared to 2-bromo isomer; commercial availability
3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole 3-Fluoro-4-methoxyphenyl / Pyrrolidin-2-yl C₁₃H₁₄FN₃O₂ Electron-withdrawing substituents may enhance target binding; used in medicinal chemistry
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole Piperidin-2-yl / 4-Bromophenyl C₁₃H₁₄BrN₃O Larger heterocycle (piperidine vs. pyrrolidine) alters basicity and solubility

Key Research Findings

  • Heterocycle Variations : Piperidine-substituted oxadiazoles () show reduced basicity compared to pyrrolidine analogs, which may affect pharmacokinetics .

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazole derivatives generally follows two main approaches:

These methods have been adapted and optimized over time to accommodate various substituents, including aryl and alkyl groups relevant to the target compound.

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and reliable route to 1,2,4-oxadiazoles involves the cyclization reaction between amidoximes and activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides.

Key Features:

  • Starting Materials: Amidoximes derived from the corresponding nitriles and carboxylic acid derivatives (e.g., methyl or ethyl esters).
  • Catalysts and Conditions: Use of catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) improves yields.
  • Reaction Medium: Often carried out in organic solvents like dichloromethane or acetonitrile.
  • Microwave Irradiation: Microwave-assisted synthesis significantly reduces reaction times (minutes vs. hours) and enhances yields.
  • One-Pot Procedures: Recent advances allow one-pot synthesis at room temperature using superbases like NaOH in DMSO, simplifying purification.

Typical Reaction Scheme:

$$
\text{Amidoxime} + \text{Carboxylic Acid Ester} \xrightarrow[\text{Catalyst}]{\text{Heat or Microwave}} \text{1,2,4-Oxadiazole Derivative}
$$

Advantages:

  • Moderate to excellent yields (11–90%)
  • Amenable to various substituents, including 2-bromophenyl and pyrrolidinyl groups
  • Environmentally friendly when using microwave irradiation due to reduced solvent use and reaction time

Limitations:

  • Some reactions require long times (up to 24 h) without microwave assistance
  • Harsh conditions may limit sensitive functional groups

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.

Key Features:

  • Requires generation of nitrile oxides in situ.
  • Often catalyzed by platinum(IV) complexes.
  • Mild reaction conditions but often suffers from poor yields and difficult purification.
  • Side reactions such as dimerization of nitrile oxides can occur, reducing selectivity.

Suitability:

  • Less commonly used for complex substituents like 2-bromophenyl and pyrrolidin-2-yl due to solubility and reactivity issues.

Specific Preparation of 3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

While direct literature on the exact preparation of this compound is limited, the general synthetic framework can be inferred from the above methods and related oxadiazole chemistry:

  • Step 1: Synthesis of Amidoxime Intermediate

    The amidoxime corresponding to the 2-bromophenyl methyl nitrile is prepared by reaction of 2-bromobenzyl nitrile with hydroxylamine hydrochloride under basic conditions.

  • Step 2: Cyclization with Pyrrolidin-2-yl Carboxylic Acid Derivative

    The amidoxime is then cyclized with a carboxylic acid derivative of pyrrolidin-2-yl (e.g., pyrrolidin-2-yl carboxylic acid methyl ester) using coupling reagents such as EDC or DCC in the presence of a base (e.g., pyridine) to form the 1,2,4-oxadiazole ring.

  • Step 3: Purification

    The product is purified by standard chromatographic techniques.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Conditions Catalysts/Reagents Yield Range (%) Advantages Limitations
1 Amidoxime + Acyl Chloride Reflux in pyridine or solvent Pyridine, TBAF 50–85 Simple, well-established Harsh conditions, purification
2 Amidoxime + Carboxylic Acid Ester Room temp to reflux EDC, DCC, CDI, TBTU, T3P 11–90 Mild, one-pot possible Long reaction times without MWI
3 Amidoxime + Carboxylic Acid Ester (MWI) Microwave irradiation (minutes) NH4F/Al2O3, K2CO3 70–95 Fast, high yield, eco-friendly Requires microwave equipment
4 Nitrile + Nitrile Oxide (1,3-dipolar cycloaddition) Mild, Pt(IV) catalysis PtCl4 complex Low to moderate Mild conditions Poor yields, side reactions

Research Findings and Notes

  • Microwave-assisted synthesis is highly recommended for efficient production of 3,5-disubstituted 1,2,4-oxadiazoles, including those with bulky substituents like 2-bromophenyl and pyrrolidinyl groups, due to reduced reaction times and improved yields.

  • The choice of coupling reagent and reaction medium significantly influences the yield and purity of the final product. Carbodiimide-based reagents (EDC, DCC) are commonly used for amidoxime ester cyclization.

  • One-pot room temperature synthesis using NaOH/DMSO as a superbase medium provides a convenient alternative, although reaction times may be longer and yields vary depending on substituents.

  • The 1,3-dipolar cycloaddition method, despite its theoretical appeal, is less practical for this compound due to solubility and catalyst cost issues.

  • No direct synthesis route exclusively for this compound was found in the surveyed literature, but the general amidoxime-carboxylic acid ester cyclization approach is the most applicable and widely accepted method.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(2-bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, and how can purity be ensured?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via condensation of hydrazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃). Subsequent functionalization steps, such as alkylation or coupling reactions, introduce the 2-bromophenylmethyl and pyrrolidinyl groups. Purification is achieved using column chromatography (silica gel, eluents like heptane/isopropyl acetate) or recrystallization. Purity should be verified via HPLC (>95%) and spectral characterization (¹H/¹³C NMR, HRMS) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography for absolute configuration determination (if crystalline).
  • FT-IR to validate functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole).
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer: Prioritize cell-based assays relevant to the compound’s structural analogs:

  • Anticancer activity : Caspase-3/7 activation assays (e.g., T47D breast cancer cells) and flow cytometry for cell cycle arrest (G₁ phase analysis) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC/MBC determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer: Systematically vary substituents:

  • Replace the 2-bromophenyl group with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OCH₃) groups.
  • Modify the pyrrolidine ring (e.g., N-methylation, spirocyclic derivatives).
  • Evaluate changes in potency using dose-response curves (IC₅₀/EC₅₀) and compare with parent compound .

Q. What mechanistic insights can be gained from conflicting apoptosis induction data across cancer cell lines?

  • Methodological Answer: Investigate cell-specific factors:

  • Perform Western blotting for apoptosis markers (e.g., Bcl-2, Bax).
  • Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines.
  • Conduct target engagement assays (e.g., photoaffinity labeling) to confirm binding to TIP47, an IGF-II receptor-binding protein implicated in apoptosis regulation .

Q. How can computational modeling resolve contradictory binding affinity predictions for this compound?

  • Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Schrödinger) against proposed targets (e.g., TIP47, COX-2).
  • Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
  • Compare results with experimental data (e.g., SPR, ITC) to refine force field parameters .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Methodological Answer:

  • Salt formation : Use hydrochloride or trifluoroacetate salts.
  • Co-solvent systems : Employ PEG-400 or cyclodextrin-based formulations.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. How can regioselectivity challenges in oxadiazole ring formation be addressed?

  • Methodological Answer:

  • Optimize reaction conditions (e.g., microwave-assisted synthesis at 150°C for 45 minutes).
  • Use Lewis acid catalysts (e.g., ZnCl₂) to favor 1,2,4-oxadiazole over 1,3,4-isomers.
  • Monitor reaction progress via TLC or GC-MS to isolate intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.